REACTION_CXSMILES
|
[H-].[Na+].[Cl:3][C:4]1[CH:15]=[C:8]2[C:9]([O:11][C:12](=[O:14])[NH:13][C:7]2=[CH:6][CH:5]=1)=[O:10].[CH3:16]I>C1COCC1>[Cl:3][C:4]1[CH:5]=[CH:6][C:7]2[N:13]([CH3:16])[C:12](=[O:14])[O:11][C:9](=[O:10])[C:8]=2[CH:15]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C(C(=O)OC(N2)=O)=C1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
While stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 3 L, 3 neck RBF equipped with mechanical stir, addition funnel
|
Type
|
ADDITION
|
Details
|
was added in portion-wise manner over 45 min
|
Duration
|
45 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 50 min (
|
Duration
|
50 min
|
Type
|
CUSTOM
|
Details
|
reaction temperature
|
Type
|
CUSTOM
|
Details
|
went up from 18 to 28° C.
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred at 42° C. for 16 h
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred at 42° C. for an additional 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled (RT)
|
Type
|
CUSTOM
|
Details
|
quenched by the slow (40 min) addition of AcOH (55 mL)
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(N(C(OC2=O)=O)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 275 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |